- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659

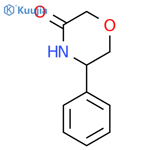

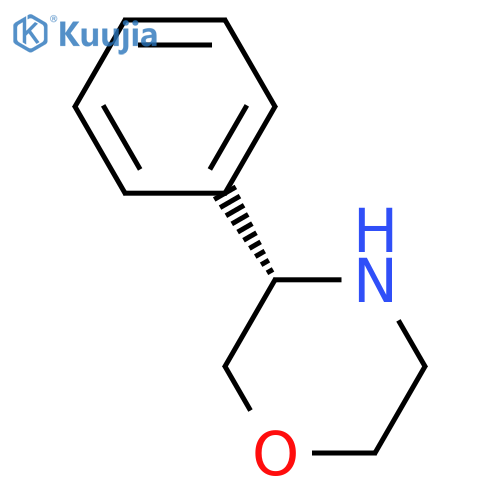

Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure

Produktname:(3S)-3-phenylmorpholine

(3S)-3-phenylmorpholine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S)-3-Phenylmorpholine

- (3S)-3-phenylmorpholine

- Morpholine,3-phenyl-, (3S)-

- BH2034

- FC0138

- (S)-3-Phenyl-morpholine

- MORPHOLINE, 3-PHENYL-, (3S)-

- PubChem11424

- (P)-3-Phenylmorpholine

- MHZXKVPCJBPNKI-SNVBAGLBSA-N

- FCH884906

- AB62678

- AX8048970

- 299P799

- (3S)-3-Phenylmorpholine (ACI)

- (3S)-3-Phenyl-morpholine

- SCHEMBL1335278

- DTXSID60628683

- 914299-79-9

- CS-0038114

- AC-22434

- AKOS006302391

- DS-18277

-

- MDL: MFCD11016232

- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

- InChI-Schlüssel: MHZXKVPCJBPNKI-SNVBAGLBSA-N

- Lächelt: C1(C=CC=CC=1)[C@@H]1NCCOC1

Berechnete Eigenschaften

- Genaue Masse: 163.10000

- Monoisotopenmasse: 163.1

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 132

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 21.3

- XLogP3: 1

Experimentelle Eigenschaften

- Dichte: 1.034

- Siedepunkt: 272°C at 760 mmHg

- Flammpunkt: 104.9°C

- Brechungsindex: 1.518

- PSA: 21.26000

- LogP: 1.67630

(3S)-3-phenylmorpholine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 223055-5g |

S)-3-Phenylmorpholine |

914299-79-9 | 95% | 5g |

£781.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1046867-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 97% | 5g |

$465 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 5g |

¥1551.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |

(3S)-3-phenylmorpholine |

914299-79-9 | 98% | 200mg |

538.0CNY | 2021-08-04 | |

| abcr | AB369370-5 g |

(S)-3-Phenyl-morpholine, 98%; . |

914299-79-9 | 98% | 5 g |

€816.00 | 2023-07-19 | |

| Ambeed | A572790-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 1g |

$55.0 | 2025-02-26 | |

| Alichem | A019110436-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 95% | 1g |

$294.00 | 2023-08-31 | |

| TRC | P336653-50mg |

(S)-3-Phenylmorpholine |

914299-79-9 | 50mg |

$ 135.00 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 5g |

¥ 2,712.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 10g |

¥ 9,563.00 | 2023-03-30 |

(3S)-3-phenylmorpholine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

Referenz

- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C

Referenz

- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

Referenz

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 6 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

Referenz

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt

Referenz

- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

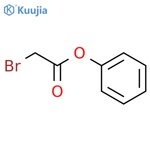

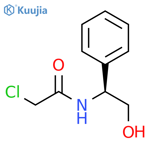

(3S)-3-phenylmorpholine Raw materials

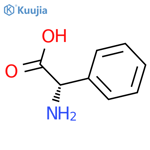

- H-Phg-OH

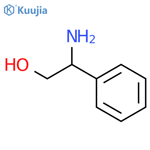

- (S)-(+)-2-Phenylglycinol

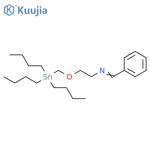

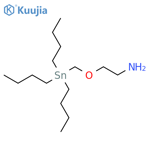

- (2-aminoethoxy)methyltributylstannane

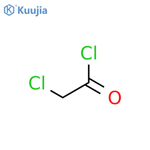

- 2-chloroacetyl chloride

- phenyl 2-bromoacetate

- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

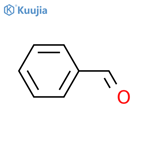

- Benzaldehyde

- (S)-5-Phenyl-morpholin-3-one

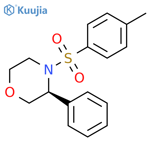

- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-

- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine

(3S)-3-phenylmorpholine Preparation Products

(3S)-3-phenylmorpholine Verwandte Literatur

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

4. Book reviews

914299-79-9 ((3S)-3-phenylmorpholine) Verwandte Produkte

- 74572-03-5((R)-3-Phenylmorpholine)

- 1017481-27-4(3-(p-Tolyl)morpholine)

- 933689-07-7(3-Methyl-3-phenylmorpholine)

- 1213513-38-2((S)-3-(p-Tolyl)morpholine)

- 1213118-87-6((R)-3-(p-Tolyl)morpholine)

- 83072-50-8(3-Methyl-5-phenylmorpholine)

- 174208-99-2((3-Methylimidazo[2,1-B]thiazol-5-YL)methanol)

- 1071156-93-8(3-(Pyridin-4-yl)prop-2-yn-1-amine)

- 1421932-53-7(Endo-BCN-PEG2-PFP ester)

- 1315577-19-5(2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:914299-79-9)(3S)-3-phenylmorpholine

Reinheit:99%

Menge:5g

Preis ($):210.0

atkchemica

(CAS:914299-79-9)(3S)-3-phenylmorpholine

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung